5-Bromo-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
“5-Bromo-1H-1,2,4-triazole-3-carboxylic acid” is a chemical compound with the molecular formula C3H2BrN3O2 and a molecular weight of 191.97 .
Molecular Structure Analysis
The molecular structure of “5-Bromo-1H-1,2,4-triazole-3-carboxylic acid” consists of a 1,2,4-triazole ring substituted with a bromine atom at the 5-position and a carboxylic acid group at the 3-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-1H-1,2,4-triazole-3-carboxylic acid” include a molecular weight of 191.97, and it is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Pharmacological Applications
Triazoles, including 1,2,4-triazoles, have been associated with a wide range of pharmacological applications . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Antifungal Applications
Triazole derivatives have been found to have potent antifungal activities . For example, the discovery of antifungal activities of azole derivatives led to the invention of fluconazole, itraconazole, voriconazole, posaconazole, efinaconazole, etc .
Anticancer Applications
Triazoles and their derivatives have been linked to anticancer effects . The ability of these compounds to bind with a variety of enzymes and receptors in the biological system makes them potential candidates for cancer treatment .
Anti-Inflammatory Applications
1,2,4-Triazoles have been associated with anti-inflammatory effects . This makes them potential candidates for the treatment of conditions characterized by inflammation .
Antibacterial Applications
Triazoles have been found to have antibacterial properties . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Applications in Organic Synthesis
1,2,4-Triazoles have found broad applications in organic synthesis . Their ability to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures paves the way for the construction of diverse novel bioactive molecules .
Applications in Materials Science
Triazoles have applications in materials science . Their unique structural characteristics make them suitable for the development of new materials .
Applications in Bioconjugation and Chemical Biology
1,2,4-Triazoles have been used in bioconjugation and chemical biology . They have been used to create bioactive molecules with a wide range of therapeutic applications .
Safety and Hazards
The safety information for “5-Bromo-1H-1,2,4-triazole-3-carboxylic acid” includes the following hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
properties
IUPAC Name |
5-bromo-1H-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLIDTOGYMYMLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475683 |
Source
|
Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |
CAS RN |
674287-63-9 |
Source
|
Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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